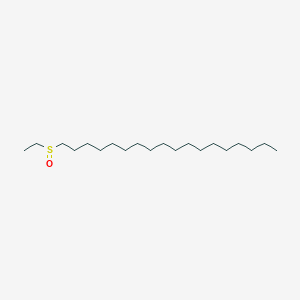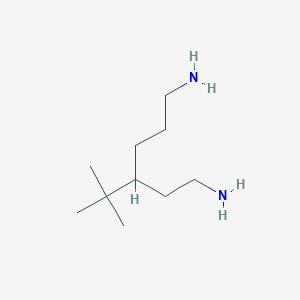
Tris((3-ethyl-3-oxetanyl)methyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris((3-ethyl-3-oxetanyl)methyl) phosphite is an organophosphorus compound with the molecular formula C18H33O6P. It is characterized by the presence of three oxetane rings attached to a phosphite group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris((3-ethyl-3-oxetanyl)methyl) phosphite typically involves the reaction of 3-ethyl-3-oxetanemethanol with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3(3-ethyl-3-oxetanemethanol)+PCl3→Tris((3-ethyl-3-oxetanyl)methyl) phosphite+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of phosphorus trichloride. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tris((3-ethyl-3-oxetanyl)methyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Substitution: It can participate in nucleophilic substitution reactions, where the oxetane rings can be replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphoric acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Nucleophiles: Alcohols, amines, and thiols can act as nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
Oxidation: Phosphates and oxetane derivatives.
Substitution: Various substituted phosphites depending on the nucleophile used.
Hydrolysis: Phosphoric acid derivatives and oxetane alcohols.
Scientific Research Applications
Tris((3-ethyl-3-oxetanyl)methyl) phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of Tris((3-ethyl-3-oxetanyl)methyl) phosphite involves its interaction with molecular targets such as enzymes and receptors. The oxetane rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus compound used as a flame retardant.
Tris(2-butoxyethyl) phosphate: Used as a plasticizer and flame retardant.
Tris(2-ethylhexyl) phosphate: Commonly used as a plasticizer in various polymers.
Uniqueness
Tris((3-ethyl-3-oxetanyl)methyl) phosphite is unique due to the presence of oxetane rings, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and reactivity, such as in advanced polymer synthesis and drug delivery systems .
Properties
CAS No. |
39865-35-5 |
|---|---|
Molecular Formula |
C18H33O6P |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
tris[(3-ethyloxetan-3-yl)methyl] phosphite |
InChI |
InChI=1S/C18H33O6P/c1-4-16(7-19-8-16)13-22-25(23-14-17(5-2)9-20-10-17)24-15-18(6-3)11-21-12-18/h4-15H2,1-3H3 |
InChI Key |
GILSVABNEXQUBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COP(OCC2(COC2)CC)OCC3(COC3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B14662510.png)
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate](/img/structure/B14662514.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)

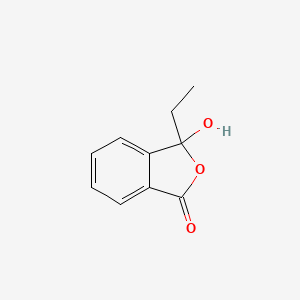
![1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine](/img/structure/B14662539.png)

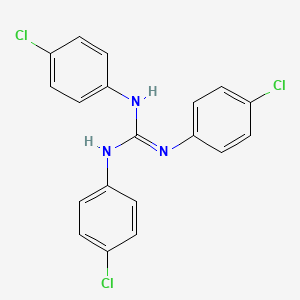
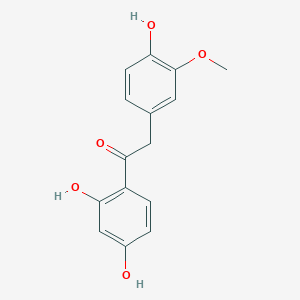

![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
